molecular formula C18H15ClN4O3 B2918644 N'-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946220-11-7

N'-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B2918644
CAS No.: 946220-11-7
M. Wt: 370.79
InChI Key: LVORKPLIASKFDP-UHFFFAOYSA-N
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Description

N'-[(2-chlorophenyl)methyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C18H15ClN4O3 and its molecular weight is 370.79. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Characterization

Research has focused on the synthesis of compounds with structural similarities to N-(2-chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide. These compounds are explored for their potential applications in medicinal chemistry, including as precursors for further chemical modifications. For example, the synthesis and characterization of new Schiff bases with potential biological activities have been reported, highlighting the versatility of these compounds in generating diverse chemical entities for biological evaluation (Ahmed S. M. Al‐Janabi et al., 2020).

Antimicrobial Activity

Several studies have been conducted on derivatives structurally related to N-(2-chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide, examining their antimicrobial properties. These compounds have shown promising results against a range of bacterial and fungal pathogens, indicating their potential as leads for the development of new antimicrobial agents. The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and their evaluation for antimicrobial activity demonstrate the broad applicability of these chemical frameworks in addressing microbial resistance (M. Noolvi et al., 2014).

Cytotoxic Activity

Research has also focused on evaluating the cytotoxic potential of compounds related to N-(2-chlorobenzyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide. These studies are critical for identifying new chemical entities with potential anticancer properties. For instance, the synthesis and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole showcase the ongoing efforts to find novel anticancer drugs (Salahuddin et al., 2014).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c19-14-8-4-1-5-11(14)9-20-17(25)18(26)21-10-15-12-6-2-3-7-13(12)16(24)23-22-15/h1-8H,9-10H2,(H,20,25)(H,21,26)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVORKPLIASKFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.